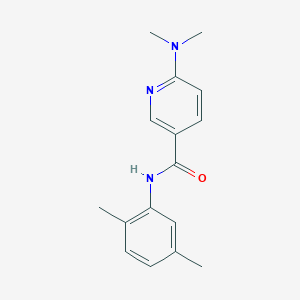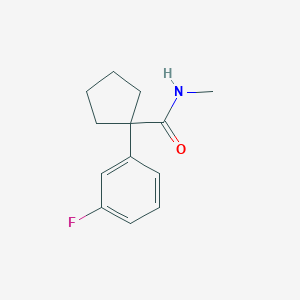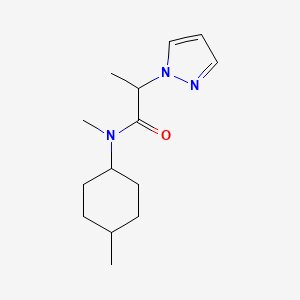![molecular formula C16H20N2O2 B7511016 Furan-3-yl-[2-(1-methylpyrrol-2-yl)azepan-1-yl]methanone](/img/structure/B7511016.png)
Furan-3-yl-[2-(1-methylpyrrol-2-yl)azepan-1-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Furan-3-yl-[2-(1-methylpyrrol-2-yl)azepan-1-yl]methanone, also known as JNJ-7925476, is a small molecule antagonist of the orexin-1 receptor. It was first synthesized by Janssen Pharmaceuticals in the early 2000s as a potential treatment for insomnia and other sleep disorders. Since then, it has been the subject of extensive scientific research, with a focus on its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Mecanismo De Acción
Furan-3-yl-[2-(1-methylpyrrol-2-yl)azepan-1-yl]methanone is a selective antagonist of the orexin-1 receptor, which is involved in the regulation of wakefulness and arousal. By blocking the activity of this receptor, Furan-3-yl-[2-(1-methylpyrrol-2-yl)azepan-1-yl]methanone is able to promote sleep and reduce wakefulness. This mechanism of action has been confirmed in various animal models and human studies.
Biochemical and Physiological Effects
The biochemical and physiological effects of Furan-3-yl-[2-(1-methylpyrrol-2-yl)azepan-1-yl]methanone have been extensively studied in various animal models and human studies. It has been shown to promote sleep and reduce wakefulness in a dose-dependent manner, with minimal side effects. It has also been shown to reduce the reinforcing effects of drugs of abuse, such as cocaine and methamphetamine, indicating its potential as a treatment for addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of Furan-3-yl-[2-(1-methylpyrrol-2-yl)azepan-1-yl]methanone for lab experiments include its high selectivity for the orexin-1 receptor, its ability to promote sleep and reduce wakefulness in a dose-dependent manner, and its minimal side effects. However, its limitations include its relatively short half-life, which requires frequent dosing, and its limited solubility in aqueous solutions, which can make it difficult to administer.
Direcciones Futuras
There are several potential future directions for research on Furan-3-yl-[2-(1-methylpyrrol-2-yl)azepan-1-yl]methanone, including:
1. Further studies on its mechanism of action, including its effects on other neurotransmitter systems and its potential interactions with other drugs.
2. Development of more potent and selective orexin-1 receptor antagonists, which could have improved efficacy and fewer side effects.
3. Investigation of its potential as a treatment for other sleep disorders, such as narcolepsy and sleep apnea.
4. Exploration of its potential as a treatment for other psychiatric disorders, such as anxiety and depression.
5. Studies on its effects on cognitive function, memory, and learning.
Conclusion
In conclusion, Furan-3-yl-[2-(1-methylpyrrol-2-yl)azepan-1-yl]methanone is a small molecule antagonist of the orexin-1 receptor that has been the subject of extensive scientific research. Its potential applications include the treatment of insomnia, addiction, anxiety, and depression, as well as the study of sleep regulation and other aspects of neuroscience. While it has several advantages for lab experiments, including its selectivity and minimal side effects, there is still much to be learned about its mechanism of action and potential applications.
Métodos De Síntesis
The synthesis of Furan-3-yl-[2-(1-methylpyrrol-2-yl)azepan-1-yl]methanone involves several steps, starting with the reaction of furan-3-carboxylic acid with 2-(1-methylpyrrol-2-yl)azepan-1-amine to form the corresponding amide. This intermediate is then treated with thionyl chloride to yield the corresponding acid chloride, which is subsequently reacted with 2-amino-4,4-dimethyl-1-pentanol to give the final product.
Aplicaciones Científicas De Investigación
Furan-3-yl-[2-(1-methylpyrrol-2-yl)azepan-1-yl]methanone has been the subject of extensive scientific research, with a focus on its potential applications in various fields. In the field of neuroscience, it has been studied as a potential treatment for insomnia and other sleep disorders, as well as a tool for understanding the role of the orexin-1 receptor in sleep regulation. It has also been investigated as a potential treatment for addiction, anxiety, and depression.
Propiedades
IUPAC Name |
furan-3-yl-[2-(1-methylpyrrol-2-yl)azepan-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-17-9-5-7-14(17)15-6-3-2-4-10-18(15)16(19)13-8-11-20-12-13/h5,7-9,11-12,15H,2-4,6,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOQPWJDCLRTWRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2CCCCCN2C(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Furan-3-yl-[2-(1-methylpyrrol-2-yl)azepan-1-yl]methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-bromophenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7510937.png)

![N-[(2-bromophenyl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B7510959.png)



![N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7510984.png)

![N-[(2-bromophenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7511004.png)

![N-[1-(2,2-dimethylpropanoyl)piperidin-4-yl]oxane-4-carboxamide](/img/structure/B7511017.png)
![2-Cyclopent-2-en-1-yl-1-[2-(4-fluorophenyl)morpholin-4-yl]ethanone](/img/structure/B7511028.png)

